N-(2-tert-butylphenyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)azetidin-3-amine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a tert-butylphenyl group
Preparation Methods
The synthesis of N-(2-tert-butylphenyl)azetidin-3-amine typically involves the reaction of 2-tert-butylphenylamine with an appropriate azetidine precursor under controlled conditions. One common synthetic route includes the use of azetidin-3-one as a starting material, which undergoes nucleophilic substitution with 2-tert-butylphenylamine to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(2-tert-butylphenyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-tert-butylphenyl)azetidin-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-tert-butylphenyl)azetidin-3-amine can be compared with other similar compounds, such as:
N-(2-tert-butylphenyl)azetidin-3-one: This compound has a similar structure but contains a ketone group instead of an amine group.
2-tert-butylphenylazetidine: This compound lacks the amine group and has a simpler structure.
tert-butylphenylazetidine derivatives: Various derivatives with different substituents on the azetidine ring or phenyl group.
The uniqueness of this compound lies in its specific structural features and the presence of both the tert-butylphenyl group and the azetidine ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)azetidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-13(2,3)11-6-4-5-7-12(11)15-10-8-14-9-10/h4-7,10,14-15H,8-9H2,1-3H3 |
InChI Key |
AKKPCRDCOBHQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.